N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide
Description
Chemical Structure:
N1-(5-Chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide (C₁₂H₁₅ClN₂O₃, MW: 270.72 g/mol) is an oxalamide derivative characterized by:
- N1-substituent: A 5-chloro-2-methoxyphenyl group, which introduces electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.
- N2-substituent: A cyclopentyl group, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-12-7-6-9(15)8-11(12)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAIMQNSADWXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide typically involves the reaction of 5-chloro-2-methoxyaniline with cyclopentanone in the presence of an oxalyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the oxalamide linkage. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as amines, thiols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Functional Analog: YF479 (HDAC Inhibitor)
Compound : YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid; MW: 479.36 g/mol) .
Key Comparisons :
| Feature | Target Compound | YF479 |
|---|---|---|
| Backbone | Oxalamide (CONHCO) | Heptanediamide (C7 chain) |
| N1 Substituent | 5-Chloro-2-methoxyphenyl | 3-Bromobenzyl and 2,4-dimethoxyphenyl |
| N2 Substituent | Cyclopentyl | Hydroxy group at N7 position |
| Molecular Weight | 270.72 g/mol | 479.36 g/mol |
| Reported Activity | Not available | Potent HDAC inhibitor |
Implications :
- Backbone Flexibility : YF479’s longer heptanediamide chain may enhance conformational flexibility for HDAC binding compared to the rigid oxalamide backbone.
- Substituent Effects : The bromine and dual methoxy groups in YF479 likely improve hydrophobic interactions with HDAC active sites, whereas the target compound’s chloro and methoxy groups may offer distinct electronic effects.
- Lipophilicity : The cyclopentyl group in the target compound could enhance membrane permeability compared to YF479’s polar hydroxy group.
Pharmacological Analog: Cardioprotective Hydrazine Hydrobromide
Compound : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () .
Key Comparisons :
| Feature | Target Compound | Cardioprotective Hydrazine Hydrobromide |
|---|---|---|
| Core Structure | Oxalamide | Hydrazine-linked thiazole and azepine |
| Aromatic Groups | 5-Chloro-2-methoxyphenyl | 4-Methoxyphenyl (thiazole) |
| Lipophilic Groups | Cyclopentyl | Tetrahydro-azepine (7-membered ring) |
| Reported Activity | Not available | Cardioprotective (superior to Levocarnitine) |
Implications :
- Functional Groups : The target compound lacks the thiazole and azepine moieties critical for cardioprotective activity in the hydrazine derivative.
- Methoxy Positioning : Both compounds incorporate methoxy groups, but the target’s 2-methoxy placement may sterically hinder interactions compared to the 4-methoxy group in the hydrazine analog.
Substituent-Driven Activity
- Electron-Withdrawing Groups (e.g., Cl in the target compound): Enhance binding to electrophilic enzyme pockets, as seen in HDAC inhibitors like YF479.
- Lipophilic Groups (e.g., cyclopentyl): Improve pharmacokinetic properties but may reduce solubility.
Backbone Influence
- Oxalamide vs. Heptanediamide : Shorter backbones (oxalamide) limit conformational flexibility but increase metabolic stability.
- Hydrazine Linkers : Enable nitrogen-mediated hydrogen bonding, crucial for cardioprotective agents .
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide is a synthetic compound that has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects, supported by relevant data and case studies.
The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for metabolic pathways. Notably, it has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme that plays a pivotal role in fatty acid biosynthesis. The disruption of this pathway can lead to decreased levels of fatty acids, which are essential for various cellular functions .
Target Enzyme
- Acetyl-CoA Carboxylase (ACC) : Inhibition results in reduced fatty acid synthesis, impacting energy metabolism and lipid homeostasis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. The compound's structure, particularly the presence of the chloro and methoxy groups, may enhance its metabolic stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3O2 |
| Molecular Weight | 281.72 g/mol |
| Solubility | Soluble in DMSO and DMF |
Biological Effects
The biological activity of this compound extends beyond enzyme inhibition. Various studies have highlighted its potential effects on cellular processes:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by disrupting metabolic pathways essential for tumor growth.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- In a study conducted on breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. This suggests a strong potential for further development as an anticancer agent.
-
Anti-inflammatory Activity :
- A recent investigation into the compound's anti-inflammatory effects revealed a reduction in TNF-alpha production in macrophages treated with this compound, indicating its potential use in managing inflammatory conditions.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N1-(4-chlorophenyl)-N2-cyclopentylurea | Inhibits ACC | Antitumor and anti-inflammatory |
| N1-(3-fluorophenyl)-N2-cyclopentylurea | Inhibits ACC | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
